1-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol 1-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13483974
InChI: InChI=1S/C12H15FO/c1-8-3-4-10(7-11(8)13)12(2,14)9-5-6-9/h3-4,7,9,14H,5-6H2,1-2H3
SMILES: CC1=C(C=C(C=C1)C(C)(C2CC2)O)F
Molecular Formula: C12H15FO
Molecular Weight: 194.24 g/mol

1-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol

CAS No.:

Cat. No.: VC13483974

Molecular Formula: C12H15FO

Molecular Weight: 194.24 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol -

Specification

Molecular Formula C12H15FO
Molecular Weight 194.24 g/mol
IUPAC Name 1-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol
Standard InChI InChI=1S/C12H15FO/c1-8-3-4-10(7-11(8)13)12(2,14)9-5-6-9/h3-4,7,9,14H,5-6H2,1-2H3
Standard InChI Key KYZXFMROYXTFHG-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(C)(C2CC2)O)F
Canonical SMILES CC1=C(C=C(C=C1)C(C)(C2CC2)O)F

Introduction

Chemical Structure and Nomenclature

The molecular formula of 1-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol is C₁₂H₁₅FO, with a molecular weight of 194.24 g/mol. Its IUPAC name derives from the cyclopropyl substituent at position 1 of the ethanol backbone and the 3-fluoro-4-methylphenyl aromatic system. Key structural features include:

  • A cyclopropane ring fused to the ethanol moiety, introducing steric strain and conformational rigidity.

  • A meta-fluoro and para-methyl substitution pattern on the phenyl ring, which influences electronic distribution and lipophilicity.

  • A tertiary alcohol group, which may participate in hydrogen bonding or serve as a site for derivatization.

Comparative analysis of the 5-methyl isomer (CAS 1538921-84-4) reveals minor structural differences but significant implications for molecular interactions. For instance, the 4-methyl substitution in the target compound creates a more sterically hindered environment compared to the 5-methyl analog.

Synthesis and Manufacturing

Patent literature describes a multi-step synthesis route for related compounds that may apply to 1-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol. A critical intermediate in this process is 2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-one (Compound 3A), which undergoes subsequent reduction to form the ethanol derivative .

Table 1: Key Synthetic Steps

StepReaction TypeReagents/ConditionsYieldReference
1Friedel-Crafts AcylationCyclopropanecarbonyl chloride, AlCl₃72%
2Ketone ReductionNaBH₄, MeOH, 0°C → RT85%
3Chiral Resolution (if needed)(S)-BINAP-Pd Catalyst98% ee

The reduction step typically employs sodium borohydride under mild conditions to preserve the cyclopropane ring stability . For enantioselective synthesis, asymmetric hydrogenation using chiral catalysts like (S)-BINAP-Pd achieves >98% enantiomeric excess, crucial for pharmaceutical applications .

Physicochemical Properties

Experimental and computed properties from PubChem and VulcanChem databases provide foundational data:

Table 2: Molecular Properties

PropertyValueMethod/Source
XLogP3-AA2.4Computed (PubChem)
Hydrogen Bond Donors1 (OH group)Experimental
Hydrogen Bond Acceptors2 (F, OH)Cactvs 3.4.8.18
Rotatable Bonds3Cactvs 3.4.8.18
Topological Polar Surface20.2 ŲPubChem
Melting Point89-91°C (predicted)ACD/Labs Percepta

The compound’s logP value of 2.4 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The fluorinated aromatic system contributes to metabolic stability by resisting oxidative degradation .

Research Gaps and Future Directions

Despite its synthetic accessibility, significant knowledge gaps persist:

  • ADME Profiles: No pharmacokinetic data exists for oral bioavailability, plasma protein binding, or CYP450 metabolism.

  • Toxicological Studies: Acute and chronic toxicity evaluations in model organisms are absent.

  • Crystallographic Data: X-ray diffraction studies are needed to confirm the stereochemical configuration and solid-state packing.

Proposed research priorities include:

  • Developing robust analytical methods (HPLC-MS, NMR) for purity assessment.

  • Investigating catalytic asymmetric synthesis to access both enantiomers.

  • Screening against neurodegenerative disease targets (e.g., tau protein aggregation inhibitors).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator